5-Nitro-1H-indole-6-carboxylic acid is a chemical compound characterized by the presence of a nitro group at the 5-position and a carboxylic acid functional group at the 6-position of the indole ring. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-nitro-1H-indole-6-carboxylic acid is CHNO, and it features a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
These reactions make 5-nitro-1H-indole-6-carboxylic acid a versatile building block in organic synthesis.
5-Nitro-1H-indole-6-carboxylic acid has been investigated for its potential biological activities. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
The synthesis of 5-nitro-1H-indole-6-carboxylic acid typically involves several steps:
5-Nitro-1H-indole-6-carboxylic acid serves multiple purposes in various fields:
Studies on the interactions of 5-nitro-1H-indole-6-carboxylic acid with various biological targets have shown that its unique structure allows it to engage with enzymes and receptors effectively. For instance, modifications of the compound have been linked to enhanced binding affinities towards specific targets involved in disease pathways, making it a candidate for drug development .
Several compounds share structural similarities with 5-nitro-1H-indole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 5-amino-1H-indole-6-carboxylate | Contains an amino group instead of a nitro group | Exhibits different biological activity profiles |
| Methyl 6-nitro-1H-indole-2-carboxylate | Nitro group at position 6 instead of position 5 | Different reactivity patterns due to position change |
| Methyl indole-6-carboxylate | Lacks the nitro group entirely | Less reactive but retains carboxylate functionality |
The uniqueness of 5-nitro-1H-indole-6-carboxylic acid lies in its combination of both nitro and carboxylic acid functionalities on the indole ring. This combination allows for diverse chemical modifications and potential biological activities that are not present in other similar compounds, making it a valuable target for research and development in pharmaceuticals and organic synthesis .
The Leimgruber–Batcho indole synthesis represents a fundamental approach for constructing substituted indoles from ortho-nitrotoluenes, offering particular relevance for synthesizing 5-nitro-1H-indole-6-carboxylic acid derivatives [1] [2]. This two-step process involves the formation of an enamine intermediate followed by reductive cyclization, providing a mild and general method for indole construction [1]. The reaction begins with the condensation of ortho-nitrotoluene with N,N-dimethylformamide dimethyl acetal in the presence of pyrrolidine to generate an ortho-nitrophenylacetaldehyde enamine [1]. The subsequent reductive cyclization employs various reducing agents, with the combination of hydrazine hydrate and Raney nickel proving most effective for achieving high yields [2].
Recent adaptations of the Leimgruber–Batcho methodology have focused on one-pot synthesis strategies that enhance efficiency and reduce environmental impact [3]. These streamlined approaches have demonstrated superior yields compared to conventional multi-step procedures, with reported yields exceeding 80-95% while significantly reducing reaction times to 30-60 minutes [3]. The optimization of reaction parameters, including temperature control and catalyst loading, has proven crucial for maximizing product formation while minimizing by-product generation [3].
The introduction of nitro functionality at the 5-position of the indole ring system requires careful consideration of regioselectivity and reaction conditions [4] [5]. Traditional approaches for nitro group introduction involve direct nitration of pre-formed indole substrates using various nitrating agents under controlled conditions [6]. Ethyl nitrate in the presence of sodium ethoxide has demonstrated effectiveness for introducing nitro groups at the 3-position of indole, though achieving 5-position selectivity requires modified conditions [6].
Alternative strategies employ nitro-containing starting materials in the initial cyclization process, thereby incorporating the nitro functionality during ring formation [7] [8]. The Reissert indole synthesis exemplifies this approach, utilizing ortho-nitrotoluene derivatives as starting materials and maintaining the nitro group throughout the synthetic sequence [7]. Temperature-dependent regioselectivity has been observed in nitration reactions, with lower temperatures favoring different positional outcomes compared to elevated temperature conditions [4].
Advanced nitration methodologies have explored the use of iron(III) nitrate for site-selective direct nitration, achieving good functional group tolerance and moderate to good yields [5]. These radical-mediated processes offer advantages in terms of selectivity and reaction efficiency, particularly for accessing specific nitration patterns required for 5-nitro-1H-indole-6-carboxylic acid synthesis [5].
The incorporation of carboxylic acid functionality at the 6-position of indole derivatives necessitates strategic approaches that maintain the integrity of the heterocyclic system while introducing the desired functional group [10]. Traditional carboxylation methods involve the use of carbon dioxide under palladium-catalyzed conditions, achieving yields in the range of 65-80% with high regioselectivity for the 2-position [11]. However, accessing the 6-position requires alternative approaches that circumvent the inherent reactivity preferences of the indole nucleus [12].
Direct carboxamidation strategies utilizing isocyanide insertion have emerged as powerful tools for introducing carboxyl-containing functionalities [11]. These palladium-catalyzed processes demonstrate excellent regioselectivity and broad substrate tolerance, with reported yields ranging from 68-88% under optimized conditions [11]. The methodology involves carbon-hydrogen activation followed by isocyanide insertion, providing a direct route to carboxamide derivatives that can be subsequently hydrolyzed to the corresponding carboxylic acids [11].
Ester-based approaches offer additional flexibility for carboxylic acid introduction, with methylation followed by hydrolysis providing a reliable pathway [10]. The synthesis typically involves treating indole-6-carboxylic acid derivatives with methyl iodide in the presence of potassium carbonate, followed by controlled hydrolysis under acidic conditions [10]. This sequence has demonstrated yields of approximately 45% while maintaining the structural integrity of the nitro-substituted indole framework [10].
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most extensively utilized methods for indole preparation, involving the cyclization of arylhydrazones under heating conditions with protic or Lewis acids [13] [14]. For the synthesis of 5-nitro-1H-indole-6-carboxylic acid, this methodology requires specific modifications to accommodate the desired substitution pattern and functional group placement [15] [16].
Modern Fischer indole synthesis implementations have incorporated microwave-assisted heating to dramatically reduce reaction times while improving yields [17] [16]. When phenylhydrazine and cyclohexanone are subjected to microwave irradiation at 600 watts for 3 minutes in the presence of para-toluenesulfonic acid, yields of 91% can be achieved for tetrahydrocarbazole derivatives [17]. This represents a significant improvement over conventional thermal heating, which typically requires 15 minutes at 125 degrees Celsius to achieve 76% conversion [17].
Solvent-free Fischer indole synthesis has emerged as an environmentally beneficial modification, eliminating the need for organic solvents while maintaining high reaction efficiency [14]. The reaction proceeds effectively using para-toluenesulfonic acid monohydrate as catalyst at 100 degrees Celsius for 5 minutes, yielding analytically pure indoles after simple aqueous workup [14]. This approach aligns with green chemistry principles while providing practical advantages in terms of product isolation and purification [14].
The optimization of Fischer indole synthesis for substituted derivatives has revealed the critical importance of catalyst selection and reaction conditions [15]. Various acidic catalysts including hydrochloric acid and sulfuric acid can accelerate reaction rates and improve yields, with the choice of catalyst significantly impacting both reaction outcome and selectivity [15]. Temperature control emerges as particularly crucial, with careful temperature management helping to optimize both reaction rate and product selectivity [15].
Regioselective functionalization of indole derivatives presents significant challenges due to the presence of multiple reactive sites within the heterocyclic framework [12] [5]. The development of directing group strategies has proven essential for achieving the precise substitution patterns required for 5-nitro-1H-indole-6-carboxylic acid synthesis [18] [12]. These approaches typically involve the temporary installation of directing groups that guide incoming electrophiles to specific positions on the indole ring system [18].
Site-selective nitration methodologies have evolved to address the inherent reactivity differences between various positions on the indole nucleus [4] [5]. The use of trifluoroacetic acid as solvent has demonstrated the ability to direct nitration to the 6-position of the benzene ring, contrasting with the typical 3-position reactivity observed under neutral conditions [4]. This regioselectivity arises from the enhanced reactivity of the nitronium ion in strongly acidic media, directing substitution to less reactive but less sterically hindered positions [4].
Iron(III) nitrate has emerged as an effective reagent for site-selective direct nitration, particularly for accessing 7-nitro derivatives with broad functional group tolerance [5]. This methodology proceeds through a radical pathway and achieves good yields while maintaining excellent positional selectivity [5]. The radical-mediated nature of the process offers advantages in terms of functional group compatibility and reaction efficiency [5].
Carboxylation approaches have incorporated palladium-catalyzed carbon-hydrogen functionalization strategies to achieve regioselective introduction of carboxyl groups [18] [11]. The use of nitrogen-containing directing groups, particularly N-imino directing groups, has proven crucial for achieving high regioselectivity at the C7 position of indoles [18]. These rhodium-catalyzed processes demonstrate excellent control over substitution patterns while maintaining high reaction efficiency [18].
Microwave-assisted synthesis has revolutionized indole chemistry by dramatically reducing reaction times while often improving yields and selectivity [19] [20] [17]. The enhanced heating efficiency of microwave irradiation enables rapid temperature elevation and more uniform heating compared to conventional thermal methods [20]. For indole synthesis applications, microwave assistance has demonstrated particular effectiveness in accelerating cyclization reactions and reducing unwanted side reactions [19] [20].
The Madelung indole synthesis has been successfully adapted to microwave conditions using potassium tert-butoxide as base under solvent-free conditions [19]. This approach eliminates the need for organic solvents while achieving rapid reaction completion through efficient microwave heating [19]. The solvent-free conditions offer additional environmental benefits while simplifying product isolation and purification procedures [19].
Three-component coupling reactions for indole synthesis have been developed using microwave-assisted Sonogashira conditions, enabling the construction of polysubstituted indoles in moderate to excellent yields [20]. The reaction proceeds through a two-step process involving initial Sonogashira coupling followed by cyclization with acetonitrile and an aryl iodide [20]. This methodology demonstrates the versatility of microwave assistance for complex multi-component transformations [20].
Flow chemistry innovations have introduced continuous processing capabilities for indole synthesis, offering advantages in terms of reaction control, heat management, and scalability [21]. The Cadogan-Sundberg indole synthesis has been successfully implemented in flow using palladium catalysts and carbon monoxide as reducing agent [21]. This approach circumvents the safety concerns associated with phosphorus-based reducing agents while enabling efficient gas-liquid mixing characteristic of flow systems [21].
Continuous flow synthesis of indoles through palladium-catalyzed deoxygenation of 2-nitrostilbenes demonstrates the potential for flow chemistry in heterocycle synthesis [21]. The efficient gas-liquid mixing achievable in flow systems proves particularly advantageous for reactions involving gaseous reagents such as carbon monoxide [21]. However, catalyst deposition on tubing surfaces has been observed for poorly reactive substrates, potentially leading to product contamination [21].
Industrial-scale production of 5-nitro-1H-indole-6-carboxylic acid faces numerous technical and economic challenges that must be addressed for commercial viability [22] [23]. The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions, catalyst systems, and purification processes to ensure consistent product quality and economic feasibility [22].
Catalyst development for large-scale indole synthesis has focused on heterogeneous systems that offer advantages in terms of catalyst recovery and reuse [23]. Platinum-based alumina catalysts have demonstrated effectiveness for indole synthesis from aniline and ethylene glycol, achieving yields exceeding 50% while offering potential for catalyst regeneration [23]. The development of such recoverable catalyst systems proves essential for industrial applications where catalyst costs significantly impact process economics [23].
Process intensification through biotechnological approaches represents an emerging strategy for sustainable indole production [22]. Microbial fermentation and enzymatic bioconversion offer potential advantages in terms of environmental impact and resource utilization compared to traditional chemical synthesis [22]. The INDIE project exemplifies efforts to develop biotechnological production systems inspired by natural indole biosynthesis pathways [22].
Scale-up considerations for microwave-assisted and flow chemistry processes present unique challenges in terms of equipment design and process control [23]. While these technologies offer significant advantages at laboratory scale, their implementation in industrial settings requires specialized equipment and process engineering expertise [23]. The development of continuous flow systems with appropriate heat management and mixing capabilities proves particularly challenging for large-scale applications [23].
Quality control and purification challenges become amplified at industrial scale, requiring robust analytical methods and purification strategies [23]. The presence of multiple functional groups in 5-nitro-1H-indole-6-carboxylic acid necessitates careful attention to product stability and purity specifications [23]. Industrial processes must incorporate appropriate monitoring and control systems to ensure consistent product quality while minimizing waste generation and environmental impact [23].
| Synthesis Method | Yield Range (%) | Temperature (°C) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Leimgruber-Batcho Traditional | 60-85 | 80-120 | 2-6 hours | High regioselectivity |
| Leimgruber-Batcho One-pot | 80-95 | 100-150 | 30-60 minutes | Reduced waste generation |
| Fischer Microwave-Assisted | 76-91 | 150 | 3-15 minutes | Rapid reaction completion |
| Regioselective Nitration | 55-85 | 0-50 | 1-4 hours | Precise substitution control |
| Flow Chemistry Approaches | 50-80 | 120-160 | 5-15 minutes | Continuous processing |
| Platinum-Catalyzed | >50 | 200-300 | 2-4 hours | Catalyst recyclability |
| Functionalization Approach | Regioselectivity | Typical Yield (%) | Optimal Conditions |
|---|---|---|---|
| Direct Nitration C3 | High | 70-85 | Ethyl nitrate, sodium ethoxide, -10°C |
| Direct Nitration C6 | Moderate | 60-78 | Nitric acid, trifluoroacetic acid, 0-25°C |
| Carboxylation C2 | High | 65-80 | Carbon dioxide, palladium catalyst, 80-120°C |
| Carboxamidation C3 | High | 68-88 | Isocyanide insertion, palladium catalyst |
| C7 Functionalization | Excellent | 68-85 | Iron(III) nitrate, 25-50°C |
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 5-nitro-1H-indole-6-carboxylic acid. Based on crystallographic studies of structurally related indole carboxylic acid derivatives, this compound is expected to exhibit specific geometric and packing characteristics [1] [2] .
The crystallographic analysis of 5-nitro-1H-indole-6-carboxylic acid would likely reveal a monoclinic or orthorhombic crystal system. Related indole carboxylic acids demonstrate consistent patterns: 5-chloro-1H-indole-3-carboxylic acid crystallizes in the orthorhombic space group Pbca [2], while indole-2-carboxylic acid adopts a monoclinic system . The presence of the nitro group at position 5 and carboxylic acid at position 6 would influence the overall crystal packing through enhanced intermolecular interactions.
The expected unit cell parameters for 5-nitro-1H-indole-6-carboxylic acid are anticipated to fall within ranges observed for similar compounds. For 5-chloro-1H-indole-3-carboxylic acid, the unit cell dimensions are a = 7.2934(15) Å, b = 13.065(3) Å, c = 17.902(4) Å [2]. The incorporation of the nitro group would likely result in increased density (1.5-1.7 g/cm³) compared to unsubstituted analogs due to the higher molecular weight and enhanced intermolecular interactions.
Critical structural parameters would include:
The crystal structure would be stabilized by multiple types of intermolecular interactions:
| Parameter | Expected Value | Reference Range |
|---|---|---|
| Space Group | Pbca or P21/c | Orthorhombic/Monoclinic |
| Density (g/cm³) | 1.5-1.7 | 1.4-1.6 (unsubstituted) |
| Z value | 4-8 | 4-8 |
| N-O bond length (Å) | 1.22-1.24 | 1.20-1.25 |
| C-NO₂ bond length (Å) | 1.47-1.49 | 1.45-1.50 |
| O-N-O angle (°) | 123-125 | 120-127 |
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 5-nitro-1H-indole-6-carboxylic acid through analysis of different nuclear environments. The presence of electron-withdrawing nitro and carboxylic acid groups significantly influences the electronic environment and chemical shifts [5] [6] [7].
¹H Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to different proton environments within the molecule:
Indole NH proton: The indole nitrogen-bound proton appears as a broad singlet between 11.8-12.6 ppm [7]. This significant downfield shift results from the aromatic π-system and hydrogen bonding interactions. In related 5-nitroindole-3-carboxylic acid derivatives, this signal appears at δ 12.48 ppm [7].
Carboxylic acid proton: The carboxyl proton resonates as a broad, exchangeable singlet in the range 12.3-13.5 ppm [6] [7]. This extreme downfield position reflects the deshielding effect of the carbonyl oxygen and potential hydrogen bonding in solution.
Aromatic protons: The aromatic proton signals show characteristic patterns:
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about carbon environments:
Carbonyl carbon: The carboxylic acid carbonyl carbon appears at δ 165-170 ppm [7], consistent with aromatic carboxylic acids. For 5-nitroindole-3-carboxylic acid, this signal occurs at δ 165.1 ppm [7].
Aromatic carbons: Multiple signals in the δ 110-145 ppm region represent the aromatic carbon framework:
¹⁵N Nuclear Magnetic Resonance provides valuable information about nitrogen environments:
Indole nitrogen: The pyrrole nitrogen typically resonates at δ -160 to -180 ppm relative to nitromethane, appearing as a broad signal due to quadrupolar relaxation effects [8].
Nitro nitrogen: The nitro group nitrogen appears significantly downfield at δ +10 to +50 ppm, reflecting the high electron density and sp² hybridization of the nitro nitrogen [8].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | NH (indole) | 11.8-12.6 | Broad singlet |
| ¹H | COOH | 12.3-13.5 | Broad singlet |
| ¹H | H-4 (aromatic) | 8.8-9.2 | Doublet/singlet |
| ¹H | H-7 (aromatic) | 7.6-8.1 | Doublet |
| ¹H | H-2 (aromatic) | 7.4-7.8 | Singlet |
| ¹³C | C=O (carboxyl) | 165-170 | Singlet |
| ¹³C | C-5 (nitro-bearing) | 142-145 | Singlet |
| ¹³C | C-6 (carboxyl-bearing) | 125-135 | Singlet |
| ¹⁵N | N-1 (indole) | -160 to -180 | Broad |
| ¹⁵N | NO₂ nitrogen | +10 to +50 | Broad |
Vibrational spectroscopy provides characteristic fingerprint information for 5-nitro-1H-indole-6-carboxylic acid through analysis of molecular vibrations. The presence of nitro and carboxylic acid functional groups generates distinctive spectral features in both infrared and Raman spectra [9] [10] [11] [12].
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to specific molecular vibrations:
Nitro group vibrations: The nitro functional group exhibits highly characteristic and intense absorption bands:
Carboxylic acid vibrations: The carboxyl group produces several characteristic absorptions:
Indole-specific vibrations: The indole ring system contributes characteristic bands:
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy:
Symmetric vibrations: Raman spectroscopy preferentially detects symmetric vibrations that are often weak or absent in infrared spectra:
Nitro group in Raman: The symmetric NO₂ stretch appears as a strong band at 1300-1350 cm⁻¹ [9], often more intense in Raman than the asymmetric stretch.
Aromatic system vibrations: The extended π-system of the substituted indole ring produces characteristic Raman scattering:
Density functional theory calculations using methods such as B3LYP/6-311++G** provide theoretical vibrational frequencies that can be compared with experimental spectra [11]. These calculations typically require scaling factors (0.96-0.98 for B3LYP) to achieve agreement with experimental frequencies [11].
| Vibrational Mode | Fourier Transform Infrared (cm⁻¹) | Raman (cm⁻¹) | Intensity (Fourier Transform Infrared) | Intensity (Raman) |
|---|---|---|---|---|
| N-H stretch (indole) | 3300-3500 | 3300-3500 | Medium-Strong | Weak |
| O-H stretch (COOH) | 2500-3000 | 2500-3000 | Strong, broad | Weak |
| C=O stretch (COOH) | 1680-1720 | 1680-1720 | Strong | Medium |
| NO₂ asymmetric stretch | 1500-1550 | Weak | Very Strong | Weak-Medium |
| NO₂ symmetric stretch | 1300-1350 | 1300-1350 | Strong | Strong |
| C=C aromatic stretch | 1580-1620 | 1580-1620 | Medium-Strong | Strong |
| Ring breathing | 1000-1200 | 1000-1200 | Weak-Medium | Strong |
Mass spectrometry of 5-nitro-1H-indole-6-carboxylic acid provides detailed information about molecular ion formation and characteristic fragmentation pathways. The electron impact ionization and subsequent fragmentation follow predictable patterns based on the stability of resulting ionic species and the presence of specific functional groups [4] [14].
The molecular ion [M]⁺ appears at m/z 206, corresponding to the molecular formula C₉H₆N₂O₄. In aromatic nitro compounds, the molecular ion typically exhibits weak to medium intensity (10-30% relative abundance) [4] due to the stability provided by the extended aromatic π-system, though some fragmentation occurs readily due to the presence of labile functional groups.
Loss of nitro group components: The nitro functional group undergoes characteristic fragmentations:
Carboxylic acid fragmentations: The carboxyl group exhibits multiple fragmentation modes:
Indole ring fragmentations: Following initial functional group losses, the remaining aromatic system undergoes further fragmentation:
Characteristic rearrangement ions: Several diagnostic fragments arise from molecular rearrangements:
The base peak (100% relative intensity) is typically assigned to the most stable fragment ion, which varies depending on the specific fragmentation conditions but commonly corresponds to one of the following:
The fragmentation patterns follow established mechanisms for aromatic nitro compounds and carboxylic acids:
| Fragment Ion | m/z | Composition | Relative Intensity | Fragmentation Process |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 206 | C₉H₆N₂O₄ | 10-30% | Stable aromatic system |
| [M-NO₂]⁺ | 160 | C₉H₆NO₂ | 20-40% | α-Cleavage next to NO₂ |
| [M-NO]⁺ | 176 | C₉H₆N₂O₃ | 15-35% | Loss of NO from NO₂ |
| [M-COOH]⁺ | 161 | C₈H₅N₂O₂ | 25-45% | McLafferty rearrangement |
| [M-CO₂]⁺ | 162 | C₈H₆N₂O₂ | 40-70% | Decarboxylation |
| Indole ion | 116 | C₈H₆N | Variable | Ring contraction |
| Phenyl ion | 77 | C₆H₅ | Variable | Benzene ring formation |
| NO₂ fragment | 46 | NO₂ | 30-50% | Direct loss from NO₂ |
Computational molecular modeling provides theoretical insights into the structural, electronic, and thermodynamic properties of 5-nitro-1H-indole-6-carboxylic acid through quantum chemical calculations. These studies complement experimental characterization and enable prediction of properties that may be difficult to measure directly [16] [17] [18].
Geometry optimization: Density functional theory methods, particularly B3LYP/6-311++G* basis set combinations, provide accurate geometrical parameters for 5-nitro-1H-indole-6-carboxylic acid [16]. These calculations yield:
Electronic structure analysis: Density functional theory calculations reveal critical electronic properties:
Møller-Plesset perturbation theory: MP2/cc-pVDZ calculations provide improved treatment of electron correlation effects, particularly important for:
Coupled-cluster calculations: CCSD(T)/cc-pVTZ methods offer benchmark-quality results for:
Rotational energy profiles: Computational scanning of dihedral angles reveals:
Intramolecular interactions: Analysis of stabilizing factors:
Harmonic frequency analysis: Density functional theory calculations predict vibrational modes:
Continuum solvation models: Incorporation of solvent effects through:
Explicit solvation: Molecular dynamics simulations with explicit solvent molecules:
Frontier molecular orbital analysis: Examination of chemical reactivity through:
Chemical hardness and softness: Global reactivity descriptors:
Different computational approaches offer varying levels of accuracy and computational expense:
| Method | Accuracy | Computational Cost | Recommended Application |
|---|---|---|---|
| DFT B3LYP/6-311++G** | High | Moderate | Geometry optimization, frequencies |
| DFT PBE0/def2-TZVP | Very High | Moderate-High | Energetics, properties |
| MP2/cc-pVDZ | High | High | Weak interactions |
| CCSD(T)/cc-pVTZ | Benchmark | Very High | Method validation |
| Semi-empirical PM6 | Moderate | Low | Rapid screening |
| Molecular Dynamics | Variable | Very High | Dynamic properties |